8'-chloro-1-(3,4-dimethoxybenzoyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one
Description
8'-Chloro-1-(3,4-dimethoxybenzoyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one is a spirocyclic compound featuring a piperidine ring fused to a quinazolinone core. The 8'-chloro substituent and 3,4-dimethoxybenzoyl group at position 1 confer distinct electronic and steric properties. Spiro compounds like this are of interest due to their conformational rigidity, which enhances binding specificity in pharmacological contexts . The synthesis of such structures often involves intramolecular acyl transfer reactions or Suzuki-Miyaura coupling, as seen in related compounds .
Properties
IUPAC Name |
8-chloro-1'-(3,4-dimethoxybenzoyl)spiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O4/c1-28-16-7-6-13(12-17(16)29-2)20(27)25-10-8-21(9-11-25)23-18-14(19(26)24-21)4-3-5-15(18)22/h3-7,12,23H,8-11H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYGJQHDJSIMCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC3(CC2)NC4=C(C=CC=C4Cl)C(=O)N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8'-Chloro-1-(3,4-dimethoxybenzoyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antimicrobial, and other pharmacological activities supported by recent research findings.
Chemical Structure
The compound features a complex structure characterized by a spiro piperidine and quinazoline moiety with a chloro and dimethoxybenzoyl substituent. The molecular formula is with a molecular weight of approximately 460.96 g/mol.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties:
- Cell Line Studies : The compound was tested against various cancer cell lines including MCF-7 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer). The results indicated potent antiproliferative activity with IC50 values ranging from 5.10 µM to 22.08 µM, suggesting its efficacy in inhibiting cancer cell growth .
- Mechanism of Action : The anticancer effects are believed to be mediated through induction of apoptosis via the caspase-3 pathway and disruption of the cell cycle .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties:
- Antibacterial Tests : In vitro tests revealed that it possesses significant antibacterial activity against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.
- Mechanism : The antimicrobial action is hypothesized to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Antioxidant Activity
Research indicates that the compound exhibits antioxidant properties:
- Radical Scavenging Activity : It demonstrated notable radical scavenging activity in DPPH assays, which is crucial for preventing oxidative stress-related cellular damage .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Cancer Cell Lines : A systematic evaluation of the compound's effects on various cancer cell lines revealed its capacity to induce apoptosis more effectively than standard chemotherapeutics like doxorubicin .
- Synergistic Effects : When combined with other therapeutic agents, the compound exhibited synergistic effects, enhancing overall efficacy against resistant cancer types.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound’s structural analogs vary in substituents on the quinazolinone core, piperidine ring, or appended aromatic groups. Key examples include:
Key Observations:
Substituent Effects: Electron-Withdrawing Groups (e.g., Cl): The 8'-chloro group in the target compound may enhance electrophilic reactivity compared to electron-donating groups like methoxy or methyl. 3,4-Dimethoxybenzoyl Group: This substituent introduces steric bulk and hydrogen-bonding capacity, which could influence receptor interactions. Similar benzoyl derivatives (e.g., compound 4a in ) exhibit high crystallinity (MP: 185–187°C), suggesting the target compound may share comparable thermal stability.
Synthesis and Yield: The target compound’s synthesis likely parallels methods for related spiroquinazolinones, such as Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura in ) or acid-mediated deprotection (e.g., HCl in THF/1,4-dioxane, as in ). Yields for analogs range from 36% (compound 50b ) to 91% (compound 4a ), highlighting the variability in spirocyclic synthesis efficiency.
Pharmacological Potential: Fluorinated analogs (e.g., 6'-fluoro derivative ) are explored for PET imaging due to their bioavailability and target specificity.
Notes
Synthetic Challenges :
- Multi-step synthesis requires precise control of reaction conditions (e.g., Pd catalysts , anhydrous solvents ). Deprotection steps (e.g., HCl-mediated SEM group removal ) are critical for final product purity.
Stability and Storage: Spiroquinazolinones are often hygroscopic or light-sensitive. Analogous compounds recommend storage under inert atmospheres at 2–8°C .
Structural Characterization :
- ¹H/¹³C NMR and LC-MS (e.g., Method H ) are standard for confirming spirocyclic structures. VT-NMR can resolve conformational dynamics in piperidine rings .
Q & A
Q. What are the primary synthetic routes for 8'-chloro-1-(3,4-dimethoxybenzoyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one?
The synthesis typically involves multi-step organic reactions, including cyclocondensation and functional group modifications. For spirocyclic quinazolinones, a common approach is the [5+1]-cyclocondensation of substituted triazinones with heterocyclic ketones under controlled conditions (e.g., solvent polarity, temperature). For example, analogous compounds like 1'-methyl-spiroquinazolinones are synthesized via sequential acylation and ring-closing steps, optimized for yield (≥70%) and purity (>95%) using HPLC and NMR validation . Key reagents may include trifluoromethoxybenzyl derivatives or chloroacetyl intermediates, with reaction times varying from 6–24 hours depending on steric hindrance .
Q. How is the structural characterization of this compound performed?
Structural elucidation relies on:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., spiro-center coupling patterns) and substituent positions (e.g., 3,4-dimethoxybenzoyl groups).
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., expected m/z ~470–500 Da) and detects isotopic chlorine patterns .
- X-ray Crystallography : Resolves spirocyclic conformation and torsional angles, critical for docking studies .
Q. What are the primary biological targets or activities associated with this compound?
Spiroquinazolinones are explored for:
- Antifungal Activity : Inhibition of fungal CYP51 enzymes (IC₅₀ ~0.5–2 µM in Candida spp.) via heme-binding interactions .
- Anti-inflammatory Effects : Reduction of TNF-α and IL-6 in rodent edema models (e.g., formalin-induced paw edema, 69–86% efficacy vs. Diclofenac) .
- Kinase Modulation : Structural analogs show ATP-competitive binding to PI3K/AKT pathways (Ki ~10–50 nM) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve spirocycle yield and purity?
Critical parameters include:
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization rates but may require post-reaction purification to remove byproducts .
- Temperature Control : Exothermic steps (e.g., acylations) are maintained at 0–5°C to prevent racemization, while cyclizations proceed at 80–100°C .
- Catalysts : Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DBU) accelerate ring closure. For example, DBU increases yield from 55% to 82% in analogous spiro-piperidine syntheses .
Q. How do researchers reconcile contradictory data on biological activity across studies?
Discrepancies may arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or fungal strains alter IC₅₀ values. Meta-analyses should normalize to internal controls (e.g., fluconazole for antifungal studies) .
- Stereochemical Purity : Racemic mixtures vs. enantiopure forms (e.g., R- vs. S-configurations) exhibit divergent binding affinities. Chiral HPLC or SFC is recommended for validation .
Q. What computational methods support structure-activity relationship (SAR) studies for this compound?
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts interactions with targets like PI3Kγ (PDB: 1E7U). The 3,4-dimethoxybenzoyl group shows π-π stacking with Phe-961 in kinase domains .
- QSAR Modeling : Hammett constants (σ) for substituents (e.g., Cl, OCH₃) correlate with logP and bioavailability (R² >0.85 in murine models) .
Methodological Considerations
Q. How is stability assessed under physiological conditions?
- pH-Dependent Degradation : Incubate in simulated gastric fluid (pH 1.2) and PBS (pH 7.4) at 37°C. LC-MS monitors decomposition products (e.g., hydrolysis of the benzoyl group) over 24–72 hours .
- Thermogravimetric Analysis (TGA) : Determines melting points (expected >200°C) and hygroscopicity, which impact formulation .
Q. What in vitro models are suitable for evaluating cytotoxicity?
- MTT Assays : Test against normal cell lines (e.g., Vero, IC₅₀ >100 µM required for selectivity) and cancer lines (e.g., MCF-7, HepG2).
- CYP450 Inhibition Screening : Use fluorometric kits (e.g., CYP3A4) to assess metabolic interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
